molecular formula C18H16BrN3O B6347354 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine CAS No. 1354926-56-9

4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine

Cat. No. B6347354
CAS RN: 1354926-56-9
M. Wt: 370.2 g/mol
InChI Key: IALDBZDTIZVDAB-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine (4-BPEP) is a synthetic compound and a member of the pyrimidine family of heterocyclic compounds. It is a colorless crystalline solid with a melting point of 122-124°C and a boiling point of 202-204°C. 4-BPEP has been studied for its potential applications in medicinal chemistry, biochemistry and pharmacology. Its pharmacological properties have been investigated in a variety of in vitro and in vivo models.

Scientific Research Applications

4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in medicinal chemistry, biochemistry and pharmacology. 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has been found to possess a variety of biological activities including antimicrobial, anti-inflammatory, anti-tumor and anti-cancer activities. It has also been shown to have potential as a novel therapeutic agent for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has been studied for its potential to modulate the activity of ion channels, which are important for regulating the electrical activity of cells.

Mechanism of Action

The exact mechanism of action of 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed that 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine may act as an antagonist to the serotonin receptor 5-HT2A, which is involved in the regulation of mood, emotion and cognition. In addition, 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has been shown to modulate the activity of ion channels, which are important for regulating the electrical activity of cells.
Biochemical and Physiological Effects
4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine can inhibit the activity of several enzymes involved in the metabolism of drugs and other compounds. In addition, 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has been found to have anti-inflammatory and anti-tumor activities in animal models. Furthermore, 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine has been shown to modulate the activity of ion channels, which are important for regulating the electrical activity of cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine in laboratory experiments include its low cost, ease of synthesis, and its wide range of biological activities. However, there are some limitations to using 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine in laboratory experiments. For example, the exact mechanism of action of 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is not yet fully understood, and its effects on humans are not yet known. In addition, 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is not approved for use in humans, and its long-term safety profile is not known.

Future Directions

There are a number of potential future directions for 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine research. For example, further research is needed to better understand the exact mechanism of action of 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine and its potential therapeutic applications. In addition, further studies in humans are needed to evaluate the safety and efficacy of 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine for treating various diseases and disorders. Furthermore, further research is needed to explore the potential of 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine as a novel therapeutic agent for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to explore the potential of 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine to modulate the activity of ion channels, which are important for regulating the electrical activity of cells.

Synthesis Methods

4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine is commercially available or can be synthesized from commercially available starting materials. The synthesis of 4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine involves the reaction of 3-bromophenol with 4-ethoxyphenol in the presence of a base such as potassium carbonate in an aqueous solution. The reaction is typically conducted at a temperature of 80-100°C for 2-3 hours before being cooled to room temperature. The product is then isolated by filtration and recrystallized from an appropriate solvent.

properties

IUPAC Name

4-(3-bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c1-2-23-15-8-6-12(7-9-15)16-11-17(22-18(20)21-16)13-4-3-5-14(19)10-13/h3-11H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALDBZDTIZVDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromophenyl)-6-(4-ethoxyphenyl)pyrimidin-2-amine

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